molecular formula C6H10Cl2N2O2S B2932659 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride CAS No. 2089257-46-3

2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride

Cat. No. B2932659
CAS RN: 2089257-46-3
M. Wt: 245.12
InChI Key: STRSGOJGSWWGBW-UHFFFAOYSA-N
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Description

“2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 2089257-46-3 . It has a molecular weight of 245.13 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C6H8N2O2S.2ClH/c7-2-5-8-4 (3-11-5)1-6 (9)10;;/h3H,1-2,7H2, (H,9,10);2*1H . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 245.13 .

Scientific Research Applications

Agricultural Chemistry

In the field of agricultural chemistry, researchers are investigating the use of this compound in developing new pesticides or herbicides. The thiazole ring’s bioactivity could lead to the creation of compounds that are more selective and environmentally friendly.

Each of these applications demonstrates the versatility and importance of “2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride” in scientific research across multiple disciplines .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-2-5-8-4(3-11-5)1-6(9)10;;/h3H,1-2,7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRSGOJGSWWGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride

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